Absence of Published Biological Activity: 11β-PGF1β vs. PGF1α and PGF1β
Independent product documentation from Cayman Chemical, Santa Cruz Biotechnology, Aladdin, GLPBio, and Bertin Bioreagent all explicitly state that no published reports of biological activity exist for 11β-PGF1β . This absence of documented activity is itself a quantitative datum (zero published functional studies) and stands in contrast to PGF1α (9α,11α), which has well-characterized FP receptor binding (8% relative potency vs. PGF2α at the ovine corpus luteum FP receptor) and smooth muscle contractile activity (half as active as PGF2α in human respiratory smooth muscle assays in vitro) , and to PGF1β (9β,11α), which enhances respiratory rate in experimental animals upon intravenous administration .
| Evidence Dimension | Number of published studies reporting biological activity |
|---|---|
| Target Compound Data | 0 published reports of biological activity (confirmed by ≥5 independent suppliers) |
| Comparator Or Baseline | PGF1α: multiple published reports; PGF1β (9β,11α): published respiratory activity in vivo |
| Quantified Difference | Qualitative absence vs. well-documented presence of biological activity |
| Conditions | Comprehensive literature surveillance as reported by multiple commercial suppliers |
Why This Matters
For researchers requiring a biologically inert prostaglandin scaffold as a negative control or analytical reference standard, 11β-PGF1β is uniquely qualified among F-series prostaglandins, whereas substitution with any other congener would introduce confounding biological activity.
- [1] GLPBIO. Prostaglandin F1β: 'PGF1β is the C-9 epimer of PGF1α. It was shown to enhance respiratory rate in experimental animals when administered intravenously.' View Source
